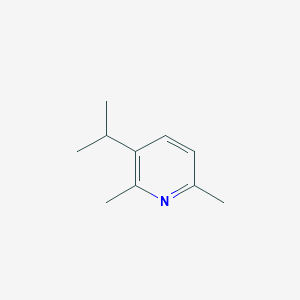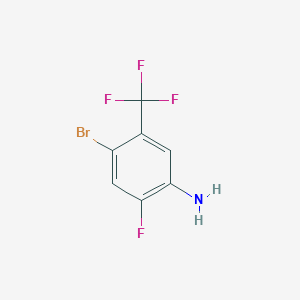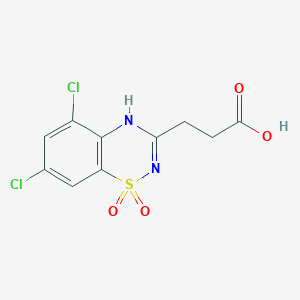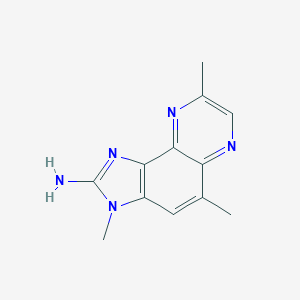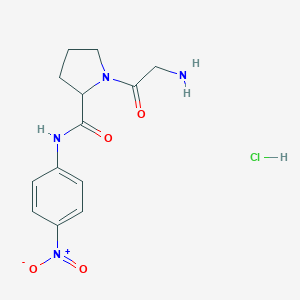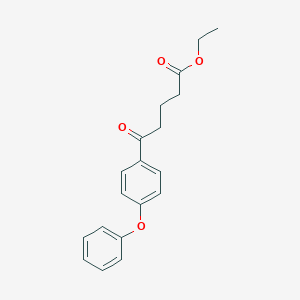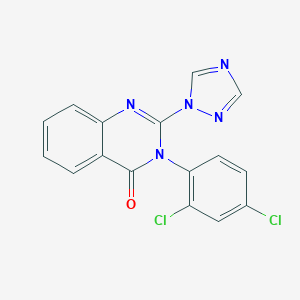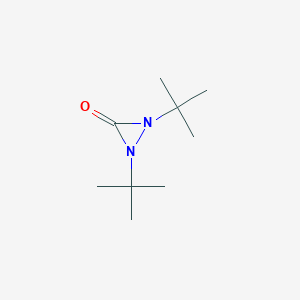
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide, also known as ETPC, is a pyrrole derivative that has been widely studied for its potential applications in scientific research. ETPC is a small molecule that can easily penetrate cell membranes, making it a promising tool for studying the mechanisms of various cellular processes.
作用機序
The mechanism of action of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide involves its ability to interact with specific proteins and modulate their activity. This compound has been shown to bind to the SH3 domain of the protein Grb2, which is involved in cellular signaling pathways. By binding to this domain, this compound can modulate the activity of Grb2 and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of protein activity, the regulation of gene expression, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide in lab experiments is its ability to easily penetrate cell membranes, allowing for the study of intracellular processes. Additionally, this compound is a small molecule that can be easily synthesized, making it a cost-effective tool for scientific research. However, one limitation of this compound is its specificity for certain proteins, which may limit its usefulness in certain research applications.
将来の方向性
There are several potential future directions for the study of 4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide, including the investigation of its effects on other cellular processes and the development of this compound-based therapeutics for the treatment of various diseases. Additionally, the development of new synthesis methods for this compound may allow for the creation of novel derivatives with enhanced activity and specificity.
合成法
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-ethylpyrrole with N,N,3-trimethyl-2-chloroacetylamine, followed by hydrolysis of the resulting intermediate. Another method involves the reaction of 4-ethylpyrrole with N,N,3-trimethyl-2-aminoacetyl chloride, followed by cyclization of the intermediate.
科学的研究の応用
4-Ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, the investigation of cellular signaling pathways, and the analysis of gene expression. This compound has been shown to bind to specific proteins and modulate their activity, making it a valuable tool for studying protein function.
特性
| 100780-45-8 | |
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
4-ethyl-N,N,3-trimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H16N2O/c1-5-8-6-11-9(7(8)2)10(13)12(3)4/h6,11H,5H2,1-4H3 |
InChIキー |
SQROLLJSUVVEDR-UHFFFAOYSA-N |
SMILES |
CCC1=CNC(=C1C)C(=O)N(C)C |
正規SMILES |
CCC1=CNC(=C1C)C(=O)N(C)C |
同義語 |
1H-Pyrrole-2-carboxamide,4-ethyl-N,N,3-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


